molecular formula C66H103N17O17 B054904 Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- CAS No. 117397-70-3

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

Cat. No.: B054904
CAS No.: 117397-70-3
M. Wt: 1406.6 g/mol
InChI Key: UOXDMGUUMAPNNI-QETMLLAPSA-N
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Description

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is a synthetic peptide compound that mimics the structure and function of naturally occurring enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. This synthetic variant is designed to enhance stability and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides or sulfones.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- has a wide range of scientific research applications, including:

    Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.

    Biology: Investigating the role of enkephalins in pain modulation, neurotransmission, and receptor interactions.

    Medicine: Exploring potential therapeutic uses in pain management, addiction treatment, and neurodegenerative diseases.

    Industry: Developing peptide-based drugs, diagnostic tools, and biomaterials.

Mechanism of Action

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- exerts its effects by binding to opioid receptors in the central nervous system. These receptors include mu, delta, and kappa opioid receptors. Upon binding, the peptide activates intracellular signaling pathways that result in the inhibition of neurotransmitter release, leading to analgesic and euphoric effects. The molecular targets and pathways involved include G-protein coupled receptor (GPCR) signaling and modulation of ion channels.

Comparison with Similar Compounds

    Enkephalin-leu: A naturally occurring enkephalin with a similar structure.

    Enkephalin-met: Another endogenous enkephalin with a methionine residue.

    Dynorphin: A related opioid peptide with distinct receptor selectivity.

    Endorphins: Larger opioid peptides with broader physiological effects.

Uniqueness: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is unique due to its enhanced stability and bioavailability compared to naturally occurring enkephalins. The incorporation of non-natural amino acids and modifications such as gly-pro-(lys-sar-sar-sar)(2)-ome- enhances its resistance to enzymatic degradation and improves its therapeutic potential.

Biological Activity

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is a synthetic peptide designed to mimic the structure and function of naturally occurring enkephalins, which are endogenous opioid peptides crucial for pain modulation and emotional regulation in the central nervous system. This article delves into its biological activity, synthesis, receptor interactions, and potential therapeutic applications.

Overview of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- represents a modified variant of Leu-enkephalin, incorporating non-natural amino acids to enhance stability and bioavailability. This synthetic compound is synthesized primarily through solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and structure.

The biological activity of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is primarily mediated through its interaction with opioid receptors in the central nervous system, particularly:

  • Mu-opioid receptors (μOR)
  • Delta-opioid receptors (δOR)
  • Kappa-opioid receptors (κOR)

Upon binding to these receptors, the peptide activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of neurotransmitter release. This results in analgesic effects and modulation of pain perception. Studies indicate that this compound exhibits a higher resistance to enzymatic degradation compared to its natural counterparts, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructureReceptor SelectivityPotency (nM)
Enkephalin-leuTyr-Gly-Gly-Phe-LeuδOR > μOR0.9
Enkephalin-metTyr-Gly-Gly-Phe-MetμOR > δOR1.9
DynorphinVariesκORVaries
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-Modified structureEnhanced δOR and μOR selectivity0.03 - 0.68

The modifications in Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- improve its binding affinity and functional activation at both μOR and δOR compared to traditional enkephalins.

Case Studies and Research Findings

  • Pain Modulation Studies : Research has demonstrated that analogs of Leu-enkephalin exhibit significant antinociceptive properties in various animal models. For instance, studies involving mice showed that the synthetic variant effectively reduced pain responses comparable to morphine but with a different receptor interaction profile .
  • Cardiovascular Effects : Beyond pain modulation, Leu-enkephalins have been shown to influence cardiovascular functions. Studies indicate that this peptide can induce vasodilation and modulate heart rate through peripheral opioid receptor activation .
  • Structure-Activity Relationship (SAR) : Investigations into the structural modifications at the meta-position of Phe4 in Leu-enkephalin have revealed that specific substitutions can enhance receptor selectivity and potency. For example, certain analogs showed increased affinity for δOR while maintaining efficacy at μOR .

Properties

IUPAC Name

methyl (2R,4S)-8-amino-2-[[(5S)-9-amino-5-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-1-(methylamino)-3-[2-(methylamino)acetyl]-2,4-dioxononan-3-yl]-[2-(methylamino)acetyl]amino]-2-[2-(methylamino)acetyl]-4-[[2-(methylamino)acetyl]amino]-3-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H103N17O17/c1-40(2)29-47(81-62(97)48(31-41-17-10-9-11-18-41)79-55(90)37-75-53(88)36-76-60(95)44(69)30-42-22-24-43(84)25-23-42)61(96)77-39-56(91)82-28-16-21-49(82)63(98)80-46(20-13-15-27-68)58(93)65(50(85)32-70-3,51(86)33-71-4)83(57(92)38-74-7)66(64(99)100-8,52(87)34-72-5)59(94)45(19-12-14-26-67)78-54(89)35-73-6/h9-11,17-18,22-25,40,44-49,70-74,84H,12-16,19-21,26-39,67-69H2,1-8H3,(H,75,88)(H,76,95)(H,77,96)(H,78,89)(H,79,90)(H,80,98)(H,81,97)/t44-,45-,46-,47-,48-,49-,66+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXDMGUUMAPNNI-QETMLLAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)[C@](C(=O)CNC)(C(=O)[C@H](CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H103N17O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151774
Record name Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117397-70-3
Record name Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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